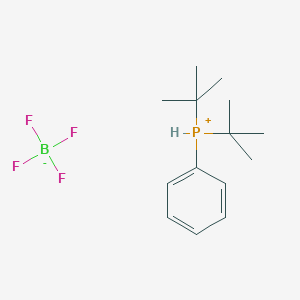
DI-Tert-butylphenylphosphonium tetrafluoroborate
Cat. No. B150721
Key on ui cas rn:
612088-55-8
M. Wt: 310.12 g/mol
InChI Key: HRDPEVWZXUWEFR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
Patent
US07230136B2
Procedure details


In a round-bottomed flask, 60.6 mg of copper(I)bromide-dimethyl sulphide complex and 51.2 mg of lithium bromide are initially charged under protective gas. 20 ml of hexane, 4 ml of dichlorophenylphosphine and another 19 ml of hexane are subsequently added. The reaction solution is cooled to 0° C. 32.4 ml of a 2 M solution of tert-butylmagnesium chloride in ether are then slowly added dropwise. The mixture is subsequently allowed to slowly adjust to room temperature and is then stirred at room temperature for a further two hours. For workup, the mixture is cautiously admixed with 75 ml of degassed 2 M HBF4. Another 5 ml of 8 M HBF4 are then additionally added and stirred for 15 min. Filtration with suction is then effected and the filter cake is washed with a little cold water. The residue is dried under reduced pressure to constant weight. Yield: 7.9 g (86% of theory) purity >99%.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
tert-butylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[Br-].[Li+].Cl[P:4](Cl)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:12]([Mg]Cl)([CH3:15])([CH3:14])[CH3:13].[H+].[B-:19]([F:23])([F:22])([F:21])[F:20]>CCOCC.CCCCCC>[F:20][B-:19]([F:23])([F:22])[F:21].[C:12]([PH+:4]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH3:15])([CH3:14])[CH3:13] |f:0.1,4.5,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
51.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Li+]
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tert-butylmagnesium chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClP(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is then stirred at room temperature for a further two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to slowly adjust to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 min
|
|
Duration
|
15 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake is washed with a little cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is dried under reduced pressure to constant weight
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
F[B-](F)(F)F.C(C)(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
